1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 321970-61-0
VCID: VC8100855
InChI: InChI=1S/C12H14N2O6S/c15-12(16)9-4-6-13(7-5-9)21(19,20)11-3-1-2-10(8-11)14(17)18/h1-3,8-9H,4-7H2,(H,15,16)
SMILES: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C12H14N2O6S
Molecular Weight: 314.32 g/mol

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid

CAS No.: 321970-61-0

Cat. No.: VC8100855

Molecular Formula: C12H14N2O6S

Molecular Weight: 314.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid - 321970-61-0

Specification

CAS No. 321970-61-0
Molecular Formula C12H14N2O6S
Molecular Weight 314.32 g/mol
IUPAC Name 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H14N2O6S/c15-12(16)9-4-6-13(7-5-9)21(19,20)11-3-1-2-10(8-11)14(17)18/h1-3,8-9H,4-7H2,(H,15,16)
Standard InChI Key LEZIFGBWZUCLNI-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Canonical SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Overview

1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 321970-61-0) is a sulfonamide derivative characterized by a piperidine ring substituted with a carboxylic acid group and a 3-nitrobenzenesulfonyl moiety. This compound has garnered attention in organic synthesis and pharmaceutical research due to its structural complexity and potential as a building block for bioactive molecules . Its molecular formula is C₁₂H₁₄N₂O₆S, with a molecular weight of 314.32 g/mol .

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a sulfonyl group (-SO₂-) attached to the nitrogen atom. The sulfonyl group is further linked to a 3-nitrophenyl ring, while the fourth position of the piperidine ring bears a carboxylic acid (-COOH) group . Key structural attributes include:

  • IUPAC Name: 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid .

  • SMILES: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC=C2)N+[O-] .

  • InChI Key: XNSKDSWGZNOIHJ-UHFFFAOYSA-N .

Physicochemical Properties

Experimental and predicted properties include:

PropertyValueSource
Boiling Point541.3 ± 60.0 °C (Predicted)
Density1.504 ± 0.06 g/cm³ (Predicted)
pKa4.33 ± 0.20 (Predicted)
SolubilityModerate in polar solvents

The nitro group (-NO₂) and sulfonyl group contribute to electron-withdrawing effects, influencing reactivity and solubility .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Sulfonylation: Piperidine-4-carboxylic acid reacts with 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification: Crude product is purified via recrystallization or column chromatography.

Reaction Scheme:
Piperidine-4-carboxylic acid+3-Nitrobenzenesulfonyl chloride1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid\text{Piperidine-4-carboxylic acid} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid}

Yields vary depending on reaction conditions, with optimized protocols achieving >70% purity post-purification.

Industrial Production

Scale-up synthesis requires stringent control of temperature and pH to avoid nitro group reduction or sulfonamide hydrolysis. Industrial suppliers (e.g., VulcanChem, BOC Sciences) list the compound as a research-grade chemical, with prices ranging from $50–$200 per gram .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a precursor for:

  • Sulfonamide-Based Inhibitors: Modified to target enzymes like 11-beta-hydroxysteroid dehydrogenase (11β-HSD1), relevant for type II diabetes therapy .

  • Antimicrobial Agents: Structural analogs show activity against bacterial pathogens.

Case Study: 11β-HSD1 Inhibition

Derivatives of 1-[(3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid exhibit IC₅₀ values <1 μM against 11β-HSD1, a key enzyme in glucocorticoid metabolism . Modifications to the carboxylic acid group (e.g., amidation) enhance bioavailability and target binding .

Crystallographic and Conformational Insights

Crystal Structure Analysis

While direct crystallographic data for this compound is limited, related sulfonamide-piperidine structures (e.g., 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)piperidine) adopt chair conformations with dihedral angles between aromatic rings ranging from 52.8° to 83.5° . These angles influence molecular packing and intermolecular interactions .

Computational Modeling

Density Functional Theory (DFT) studies predict:

  • Torsional Energy Barriers: ~5–10 kcal/mol for rotation around the sulfonamide bond .

  • Electrostatic Potential: Localized negative charge on sulfonyl oxygen atoms, facilitating hydrogen bonding .

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